molecular formula C13H17NO2 B2682906 4-Butoxy-3-ethoxybenzonitrile CAS No. 495386-09-9

4-Butoxy-3-ethoxybenzonitrile

Cat. No.: B2682906
CAS No.: 495386-09-9
M. Wt: 219.284
InChI Key: PKEVVMNTMTZRNZ-UHFFFAOYSA-N
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Description

4-Butoxy-3-ethoxybenzonitrile: is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-ethoxybenzonitrile typically involves the nitrile functional group introduction on a substituted benzene ring. One common method is through the nucleophilic substitution reaction where a suitable precursor, such as 4-butoxy-3-ethoxybenzaldehyde, undergoes a reaction with a nitrile source under specific conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques . These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-ethoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products:

Scientific Research Applications

4-Butoxy-3-ethoxybenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-ethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the butoxy and ethoxy groups can influence the compound’s lipophilicity and bioavailability . These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 4-Butoxy-3-ethoxybenzoic acid
  • 4-Butoxy-3-ethoxybenzylamine
  • 4-Butoxy-3-ethoxybenzene

Comparison: 4-Butoxy-3-ethoxybenzonitrile is unique due to its nitrile functional group , which imparts distinct reactivity and properties compared to its analogs. For instance, the nitrile group can undergo reduction to form amines, which is not possible with the corresponding acids or ethers .

Properties

IUPAC Name

4-butoxy-3-ethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEVVMNTMTZRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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